molecular formula C12H10ClN3O3 B3197784 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride CAS No. 1006962-30-6

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride

Cat. No.: B3197784
CAS No.: 1006962-30-6
M. Wt: 279.68 g/mol
InChI Key: JTOYYGRGOHCARW-UHFFFAOYSA-N
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Description

4-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride is a benzoyl chloride derivative functionalized with a 5-methyl-3-nitro-pyrazole moiety. The nitro group at the 3-position of the pyrazole ring enhances electrophilicity, while the methyl group at the 5-position may influence steric and electronic properties. Structural characterization of such compounds often employs spectroscopic methods (e.g., IR, $ ^1 \text{H} $-NMR) and crystallographic tools like SHELX for refinement and ORTEP-III for visualization .

Properties

IUPAC Name

4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-8-6-11(16(18)19)14-15(8)7-9-2-4-10(5-3-9)12(13)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOYYGRGOHCARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride typically involves multiple steps. One common method starts with the preparation of 5-methyl-3-nitro-1H-pyrazole, which is then reacted with benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize the use of hazardous reagents and to improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, amino-substituted pyrazoles, and carboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride is in medicinal chemistry. The compound serves as an intermediate for the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and cancer.

Case Study: Anti-inflammatory Agents

Research has shown that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The incorporation of the benzoyl chloride group enhances the reactivity of the molecule, allowing for further modifications that can lead to potent anti-inflammatory agents. For example, studies have reported the synthesis of pyrazole-based derivatives that demonstrate significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process.

Agrochemicals

The compound is also explored for its potential use in agrochemicals. Its structure allows for modifications that can lead to effective herbicides or fungicides.

Case Study: Herbicide Development

In recent research, derivatives synthesized from this compound have shown promising herbicidal activity against several weed species. These studies indicate that the introduction of specific functional groups can enhance selectivity and efficacy against target plants while minimizing environmental impact.

Material Science

In material science, this compound is utilized in the development of polymers and coatings.

Application: Polymer Synthesis

The compound can act as a coupling agent or cross-linker in polymer chemistry. Its ability to form covalent bonds with various substrates makes it valuable in creating durable materials with enhanced mechanical properties. Research has demonstrated that incorporating such compounds into polymer matrices can improve thermal stability and resistance to chemical degradation.

Analytical Chemistry

In analytical chemistry, this compound can be employed as a reagent for detecting certain functional groups or as part of chromatographic methods.

Example: Spectroscopic Applications

The compound's unique spectral features allow it to be used in NMR and mass spectrometry for structural elucidation purposes. It serves as a standard reference material due to its well-defined chemical structure.

Mechanism of Action

The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride is primarily related to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoyl chloride group can also react with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other heterocyclic benzoyl chloride derivatives, such as those based on 1,3,4-thiadiazole scaffolds. For instance, Karakus et al. (2009) synthesized N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N'-(2-methylphenyl) thiourea, a derivative prepared using ethyl 4-aminobenzoate and benzoyl chloride precursors . Key comparisons include:

Property 4-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl Chloride N-{4-[(5-Cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl} Thiourea Derivative
Core Heterocycle Pyrazole (5-membered, two adjacent N atoms) 1,3,4-Thiadiazole (5-membered, two N and one S atom)
Substituents 5-Methyl, 3-nitro on pyrazole; benzoyl chloride Cyclohexylamino on thiadiazole; 2-methylphenyl thiourea
Electrophilicity High (due to nitro group) Moderate (sulfur atom reduces electron deficiency)
Biological Activity Not explicitly reported (likely varies with target) 68.42% protection against petit mal seizures at 25 mg/kg

Structure-Activity Relationship (SAR)

  • Substituent Effects : The nitro group in the pyrazole derivative enhances reactivity for nucleophilic substitution, whereas chloro or methyl groups in thiadiazole analogues improve anticonvulsant activity .

Crystallographic Analysis

SHELX programs are widely used for refining crystal structures of such compounds. For example, SHELXL enables precise modeling of nitro group geometry and hydrogen bonding patterns, critical for understanding intermolecular interactions .

Biological Activity

The compound 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O3C_{12}H_{12}ClN_3O_3 with a molecular weight of approximately 275.27 g/mol. The structure includes a benzoyl chloride moiety attached to a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound.

In Vitro Studies

In vitro evaluations demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Activity Type
4a0.22Antibacterial
5a0.25Antibacterial
7b0.23Antibacterial
Ciprofloxacin0.5Standard Control

These derivatives also demonstrated the ability to inhibit biofilm formation, which is critical in treating chronic infections .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies, highlighting their ability to induce apoptosis in cancer cell lines.

Case Studies

One study reported that pyrazole derivatives showed significant antiproliferative activity against various cancer cell lines. For example, the introduction of methyl groups at specific positions on the pyrazole ring enhanced the activity significantly .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CA54910Inhibition of DNA synthesis

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented, with several compounds showing promising results in reducing inflammation in animal models.

Research Findings

In one study, a related compound demonstrated significant anti-inflammatory effects when tested on induced rat paw edema models. The results indicated that doses of around 100 mg/kg were effective in reducing inflammation significantly .

Table 3: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundDose (mg/kg)Inhibition (%)
Compound D10074.73
Compound E20072.90
Compound F5032.85

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.